2-(Phenylthio)ethanethioamide
Description
Significance of the Thioamide Functional Group in Modern Organic Synthesis and Materials Science
The thioamide functional group, characterized by the general structure R-C(=S)-N(R')R'', is a cornerstone in contemporary organic synthesis and materials science. wikipedia.org Its significance stems from its unique electronic and structural properties, which differ subtly yet impactfully from its oxygen-containing analog, the amide. Thioamides are not merely synthetic curiosities; they are pivotal intermediates and building blocks for a plethora of heterocyclic compounds, including the pharmaceutically important thiazoles. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.net The synthesis of various heterocycles like piperidines, pyrans, and fused ring systems often utilizes thioamides as key synthons. researchgate.net
In the realm of materials science, the incorporation of the thioamide linkage into polymers has been shown to influence their properties. For instance, thioamide-containing polybenzoxazines exhibit lower curing temperatures, a feature attributed to the thioamide group promoting ring-opening polymerization. rsc.orgrsc.org The presence of sulfur imparts distinct characteristics, such as a higher refractive index in polythioamides. rsc.org Furthermore, the ability of thioamides to act as ligands in coordination chemistry opens avenues for the development of novel materials with tailored electronic and catalytic properties. rsc.orgacs.orgresearchgate.net
The versatility of thioamides is further underscored by their application in diverse reactions, including desulfurization, enolate alkylations, and organocatalysis. researchgate.net Their role as bioisosteres of amide bonds in peptides has been a subject of intense research, offering a strategy to enhance the stability and conformational rigidity of these biomolecules. researchgate.netbohrium.com
Historical Development of Thioamide Chemistry and Structural Diversification
The chemistry of thioamides has a rich history, with initial synthetic methods dating back to the 19th century. A classic approach involves the thionation of amides using phosphorus sulfides, such as phosphorus pentasulfide (P₄S₁₀), a reaction first documented in the 1870s. wikipedia.org A more soluble and widely used alternative to phosphorus pentasulfide is Lawesson's reagent. wikipedia.orgorganic-chemistry.org
A significant advancement in thioamide synthesis was the development of the Willgerodt-Kindler reaction. organic-chemistry.orgnih.govznaturforsch.com This reaction, in its modified form, allows for the synthesis of thioamides from aryl ketones, elemental sulfur, and an amine, and has been extended to include other starting materials like aldehydes and carboxylic acids. rsc.orgorganic-chemistry.orgnih.gov
The direct conversion of nitriles to thioamides by reaction with hydrogen sulfide (B99878) represents another fundamental route. researchgate.netthieme-connect.comrsc.orggoogle.com Over the years, various catalysts and conditions have been developed to improve the efficiency and applicability of this transformation, including the use of anion-exchange resins and alternative sulfide sources to avoid handling gaseous hydrogen sulfide. researchgate.netthieme-connect.comtandfonline.com
The structural diversity of thioamides has expanded considerably through the development of numerous synthetic methodologies. These include reactions of isothiocyanates with aromatic compounds, three-component reactions, and the use of various sulfuration agents. znaturforsch.commdpi.com This continuous evolution of synthetic strategies has made a vast array of thioamides accessible for research and application. mdpi.com
Positioning of 2-(Phenylthio)ethanethioamide within the Broader Class of Organosulfur and Thioamide Compounds
Organosulfur compounds, organic molecules containing carbon-sulfur bonds, represent a broad and diverse class of chemicals with significant roles in chemistry and biology. wikipedia.orgwikipedia.orgjmchemsci.comnih.gov This class is categorized into numerous functional groups, including thiols, sulfides (thioethers), disulfides, sulfoxides, sulfones, and thioamides, among others. wikipedia.orgwikipedia.org
This compound belongs to two key subclasses of organosulfur compounds: the sulfides and the thioamides. The "phenylthio" part of its name indicates the presence of a phenyl group attached to a sulfur atom, which is in turn bonded to the ethyl chain (a sulfide or thioether linkage, C-S-C). wikipedia.org The "ethanethioamide" part signifies the thioamide functional group (-C(=S)NH₂) at the end of the two-carbon chain.
Within the family of thioamides, this compound is a primary thioamide, as the nitrogen atom of the thioamide group is bonded to two hydrogen atoms. wikipedia.org Its structure incorporates both an aromatic thioether and an aliphatic thioamide, making it a molecule with potentially interesting reactivity and properties arising from the interplay of these two functional groups.
Overview of Key Research Areas Pertaining to this compound and its Derivatives
While specific research dedicated solely to this compound is not extensively documented in readily available literature, research on its derivatives and related structures provides insight into potential areas of investigation.
A key area of research for thioamides, in general, is their use as precursors in the synthesis of more complex molecules. For instance, derivatives of 2-(phenylthio)benzoic acid, a related structure, have been used to synthesize benzoylarylhydrazones which were subsequently evaluated for their antimycobacterial activity. nih.gov This suggests that this compound and its derivatives could serve as building blocks for biologically active compounds.
Furthermore, the presence of the thioamide group makes these compounds valuable in coordination chemistry. Thioamides can act as ligands, binding to metal ions to form coordination complexes with diverse structures and potential applications in catalysis and materials science. rsc.orgacs.orgresearchgate.netucj.org.uabohrium.com The specific coordination behavior would be influenced by the presence of the phenylthio group.
The synthesis of related compounds, such as 2-(4-chlorophenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile, highlights the utility of the phenylthio moiety in constructing complex heterocyclic systems. semanticscholar.org This points towards the potential of this compound as a scaffold for creating novel heterocyclic structures.
| Compound Name | Molecular Formula | Key Functional Groups |
| This compound | C₈H₉NS₂ | Thioamide, Sulfide (Thioether) |
| Phosphorus Pentasulfide | P₄S₁₀ | Inorganic Sulfide |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Organophosphorus Sulfide |
| 2-(Phenylthio)benzoic acid | C₁₃H₁₀O₂S | Carboxylic Acid, Sulfide |
| 2-(4-Chlorophenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile | C₁₈H₁₁ClN₄S | Nitrile, Sulfide, Pyridazine (B1198779) |
| Thioacetamide (B46855) | C₂H₅NS | Thioamide |
Interactive Data Table: Properties of Thioamide Synthesis Reagents
| Reagent | Formula | Key Features | Typical Application |
|---|---|---|---|
| Phosphorus Pentasulfide | P₄S₁₀ | Traditional thionating agent. wikipedia.org | Conversion of amides to thioamides. wikipedia.org |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | More soluble alternative to P₄S₁₀. wikipedia.org | Thionation of various carbonyl compounds. wikipedia.orgorganic-chemistry.org |
| Hydrogen Sulfide | H₂S | Gaseous reagent for direct thionation of nitriles. researchgate.netthieme-connect.com | Synthesis of primary thioamides from nitriles. researchgate.netthieme-connect.com |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOSZLCJHRADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381162 | |
| Record name | 2-(phenylthio)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59865-82-6 | |
| Record name | 2-(phenylthio)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 2 Phenylthio Ethanethioamide
Nucleophilic Substitution Reactions Involving the Thioamide Group
The thioamide functional group possesses two primary sites for nucleophilic attack: the sulfur atom and the thiocarbonyl carbon atom. The course of the reaction is often dependent on the nature of the nucleophile and the electrophile, as well as the reaction conditions.
Reactions at the Sulfur Atom
The sulfur atom of the thioamide group is electron-rich and nucleophilic, making it susceptible to attack by a range of electrophiles. ebsco.com This reactivity is a cornerstone of thioamide chemistry, enabling activation and further functionalization.
S-Alkylation and S-Acylation : Thioamides readily react with alkyl halides or acyl halides in S-alkylation or S-acylation reactions to form thioiminium salts (or isothioamides). This transformation converts the neutral thioamide into a reactive intermediate, enhancing the electrophilicity of the thiocarbonyl carbon and activating it for subsequent nucleophilic attack.
Oxidation : The sulfur atom in a thioamide can be oxidized. ebsco.com Similar to thiols, which can be oxidized to disulfides and then to sulfinic or sulfonic acids, the thioamide sulfur can undergo oxidation. ebsco.com This reactivity is crucial in certain synthetic transformations and can be involved in the metabolic pathways of thioamide-containing drugs.
Reaction with Halogens : Thioamides can react with halogens. This reaction can lead to the formation of various products, including thiazoles, depending on the substrate and reaction conditions. The initial step often involves the electrophilic attack of the halogen on the nucleophilic sulfur atom.
Reactions at the Carbonyl Carbon Analog
The thiocarbonyl carbon (C=S) is an electrophilic center, analogous to the carbonyl carbon in amides. However, it is generally less electrophilic. Nucleophilic attack at this carbon becomes more favorable when the thioamide group is activated, for example, by S-alkylation. rsc.org
Activation of the N-C(S) bond is a key strategy for transformations involving this site. rsc.org Once the sulfur is converted into a better leaving group (e.g., as part of an S-alkyl group in a thioiminium salt), nucleophiles such as amines, alcohols, or water can attack the thiocarbonyl carbon, leading to the displacement of the sulfur-containing moiety and the formation of amidines, imidates, or amides, respectively. This two-step process of S-activation followed by nucleophilic substitution is a common strategy for thioamide conversion. chemrxiv.org
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. libretexts.org The thiocarbonyl group in thioamides can participate as a component in various cycloaddition reactions, most notably in 1,3-dipolar cycloadditions and hetero-Diels-Alder reactions, leading to the synthesis of diverse heterocyclic systems. nih.govbeilstein-journals.org
1,3-Dipolar Cycloadditions with Dithiole-Thione Analogs
The 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones is a well-established method for synthesizing sulfur-rich heterocycles. nih.govnih.govmdpi.com This class of reactions can involve thioamide-like intermediates. Research has shown that nucleophilic substitution on complex starting materials like dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate with various amines can produce a series of 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamide derivatives. nih.govnih.gov
These ethanethioamide analogs are key intermediates that subsequently undergo cycloaddition with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govnih.gov The reaction proceeds through an unexpected pathway, forming a novel intermediate, 1-(1,3-dithiol-2-ylidene)-N-phenylethan-1-yliumimidothioate, which ultimately leads to the formation of 2-(thiophen-3(2H)-ylidene)-1,3-dithioles. nih.govnih.gov The structure of the final product, dimethyl 2-(4,5-bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,3-dithiole-4,5-dicarboxylate, has been confirmed by single-crystal X-ray diffraction. nih.govnih.gov
| Reactant A (Thioamide Analog) | Reactant B (Dipolarophile) | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamide | Dimethyl acetylenedicarboxylate (DMAD) | 1-(1,3-dithiol-2-ylidene)-N-phenylethan-1-yliumimidothioate | 2-(thiophen-3(2H)-ylidene)-1,3-dithioles | nih.govnih.gov |
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where a heteroatom is part of the diene or dienophile. wikipedia.orgorganic-chemistry.org Thiocarbonyl compounds are known to be excellent dienophiles ('superdienophiles') in these reactions due to the electronic properties of the C=S bond. beilstein-journals.orgmdpi.com
The thioamide functionality in compounds like 2-(Phenylthio)ethanethioamide can act as the 2π electron component (dienophile) in a [4+2] cycloaddition with a conjugated diene. This reaction provides a direct route to six-membered heterocycles containing both sulfur and nitrogen atoms. These reactions often exhibit high regio- and stereoselectivity. beilstein-journals.org The reactivity can be enhanced under thermal conditions, high pressure, or through catalysis with Lewis acids. beilstein-journals.org The initially formed cycloadducts can sometimes undergo spontaneous rearrangement, such as a 1,3-hydrogen shift, to yield a more stable, rearomatized product. beilstein-journals.org
Condensation Reactions with Carbonyl Compounds and Other Electrophiles
Condensation reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. Thioamides, including this compound, can participate in such reactions, typically by leveraging the nucleophilicity of their α-carbon (after deprotonation) or the nitrogen atom.
Thioamides possessing an α-hydrogen can be deprotonated by a base to form an enethiolate anion. This species is a potent carbon nucleophile and can react with electrophilic carbonyl compounds, such as aldehydes and ketones, in a process analogous to the aldol (B89426) condensation. libretexts.orgmasterorganicchemistry.com The initial addition product is a β-hydroxy thioamide. Under certain conditions, this adduct can undergo dehydration to yield an α,β-unsaturated thioamide. This reaction is a powerful tool for extending carbon chains and introducing new functional groups. The reaction between two different ketones can be facilitated by reagents such as titanium tetrachloride (TiCl₄). researchgate.net
Furthermore, the thioamide nitrogen can act as a nucleophile, reacting with various electrophiles. A classic example is the condensation with α-halocarbonyl compounds to form thiazole (B1198619) rings, a reaction known as the Hantzsch thiazole synthesis. This pathway underscores the utility of thioamides as precursors to important heterocyclic systems.
| Thioamide Reactant | Electrophile | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Thioamide with α-hydrogen | Aldehyde or Ketone | Aldol-type Condensation | β-Hydroxy thioamide / α,β-Unsaturated thioamide | libretexts.orgmasterorganicchemistry.com |
| Thioamide | α-Haloketone | Condensation/Cyclization (Hantzsch Synthesis) | Thiazole | General Knowledge |
| Thioamide | Alkyl Halide | S-Alkylation | Thioiminium Salt | General Knowledge |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions of this compound and its derivatives are pivotal in the synthesis of various heterocyclic compounds. These reactions leverage the nucleophilic character of the sulfur and nitrogen atoms of the thioamide group and the electrophilic potential of the carbon backbone, which can be influenced by the adjacent phenylthio group.
The structure of this compound serves as a potential precursor for the synthesis of several classes of heterocyclic rings, including thiazoles, thiazolidines, and benzo[b]thiophenes, through intramolecular cyclization.
Thiazoles: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. evitachem.com In a variation, thioamides can react with other reagents to form the thiazole core. For instance, reactions of thioamide dianions with thioformamides, followed by treatment with iodine, can yield 5-amino-2-thiazolines, which can be further oxidized to 5-aminothiazoles. nih.gov While direct intramolecular cyclization of this compound to a thiazole is not prominently documented, its thioamide functionality suggests potential for such transformations under appropriate conditions, likely involving activation of the α-carbon.
Thiazolidines: Thiazolidines are saturated 5-membered rings containing both sulfur and nitrogen. Their synthesis often involves the condensation of a compound containing a thiol group with an aldehyde or ketone. orientjchem.org Another common route is the reaction of thiourea (B124793) with α-halo carbonyl compounds. orientjchem.org For a molecule like this compound, a potential pathway to a thiazolidine (B150603) derivative would likely require modification, such as reduction of the thiocarbonyl group and subsequent cyclization, or reaction with a suitable electrophile that could engage both the sulfur and nitrogen of the thioamide. The synthesis of 2,4-thiazolidinediones, a related class of compounds, can be achieved by reacting chloroacetic acid with thiourea. nih.govderpharmachemica.com
Benzo[b]thiophenes: The formation of a benzo[b]thiophene ring from this compound is a more plausible intramolecular reaction. This transformation would involve the cyclization of the ethyl chain onto the phenyl ring of the phenylthio group. Acid-catalyzed cyclization of related compounds, such as 2-phenylthioacetaldehyde dialkyl acetals, is a known method for preparing 2-phenylbenzo[b]thiophenes. google.com This suggests that under acidic conditions, the thioamide derivative could potentially undergo a similar cyclization. Furthermore, radical-induced cyclizations are also a possibility.
A significant class of reactions for compounds with structures analogous to this compound is intramolecular dehydrogenative C-S bond formation. This type of reaction is a powerful tool for the synthesis of sulfur-containing heterocycles, as it forms a new bond by removing two hydrogen atoms, often with the use of an oxidant.
Recent research has highlighted the use of electrochemical methods for this purpose. For example, an external oxidant-free intramolecular dehydrogenative C–S cross-coupling has been developed to synthesize benzothiazoles from N-aryl thioamides under undivided electrolytic conditions. rsc.org This method is particularly relevant as it demonstrates the feasibility of forming a C-S bond through an intramolecular cyclization involving a thioamide.
Another pertinent example is the direct synthesis of 2-aminobenzo[b]thiophenes from substituted thioamides of 2-arylacetic acids. This transformation is achieved through a rapid intramolecular cross-dehydrogenative cyclization mediated by a hypervalent iodine reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent. thieme-connect.com This reaction is operationally simple and tolerates a variety of substituents, suggesting that this compound could be a suitable substrate for a similar transformation to yield a benzo[b]thiophene derivative.
The general conditions for such reactions are summarized in the table below.
| Reaction Type | Reagents and Conditions | Product Type |
| Electrochemical C-S Coupling | Undivided electrolytic cell, base | Benzothiazoles |
| Oxidative C-S Cyclization | Hydroxy(tosyloxy)iodobenzene (HTIB) | 2-Aminobenzo[b]thiophenes |
These methods represent an atom-economical approach to heterocycle synthesis and are considered green chemistry alternatives to traditional methods that may use heavy metal catalysts or stoichiometric, toxic oxidants.
Functional Group Interconversions of the Thioamide Moiety
The thioamide group is a versatile functional group that can undergo a variety of interconversions, allowing for the synthesis of other important classes of organic compounds. wikipedia.orgsolubilityofthings.com These transformations typically involve reactions at the thiocarbonyl carbon or the nitrogen atom.
Common interconversions of thioamides include:
Conversion to Amides: The sulfur atom of the thioamide can be replaced by an oxygen atom to form the corresponding amide. This transformation can be achieved using various reagents, such as oxidizing agents or other sulfur-philic reagents.
Conversion to Nitriles: Primary thioamides can be dehydrated to form nitriles. This is often accomplished using dehydrating agents.
Conversion to Amines: The thiocarbonyl group can be reduced to a methylene (B1212753) group, converting the thioamide into an amine. This reduction can be carried out using strong reducing agents like lithium aluminum hydride.
Alkylation: The sulfur atom of the thioamide is nucleophilic and can be alkylated with alkyl halides to form thioimidate salts.
The following table summarizes some key functional group interconversions of thioamides.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Thioamide | Oxidizing Agent (e.g., m-CPBA) | Amide |
| Primary Thioamide | Dehydrating Agent (e.g., POCl₃) | Nitrile |
| Thioamide | Reducing Agent (e.g., LiAlH₄) | Amine |
| Thioamide | Alkyl Halide (e.g., CH₃I) | Thioimidate Salt |
These interconversions highlight the synthetic utility of the thioamide group in this compound, providing pathways to a range of other functionalized molecules.
Reactivity of the Phenylthio Group
The phenylthio group (-SPh) in this compound also imparts specific reactivity to the molecule. The sulfur atom is nucleophilic and can participate in various reactions. Furthermore, the phenyl ring can undergo electrophilic aromatic substitution.
Key reactions involving the phenylthio group include:
Oxidation: The sulfur atom of the phenylthio group can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones are valuable synthetic intermediates.
Cleavage of the C-S Bond: The carbon-sulfur bond of the phenylthio group can be cleaved under certain reductive or oxidative conditions.
Electrophilic Aromatic Substitution: The phenyl ring of the phenylthio group can undergo electrophilic aromatic substitution reactions. The phenylthio group is generally considered to be an ortho-, para-directing group.
The reactivity of the phenylthio group is summarized in the table below.
| Reaction Type | Reagent(s) | Product |
| Oxidation | m-CPBA (1 equiv.) | Phenylsulfinyl derivative |
| Oxidation | m-CPBA (2 equiv.) or H₂O₂ | Phenylsulfonyl derivative |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted phenyl derivative |
The presence of both the thioamide and the phenylthio group in this compound creates a molecule with a rich and varied chemical reactivity, making it a potentially valuable building block in organic synthesis.
Structural Elucidation and Advanced Spectroscopic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-(Phenylthio)ethanethioamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms present in the molecule. Although specific experimental data for this compound is not publicly available, a detailed prediction of its spectral features can be made based on the analysis of structurally similar compounds, such as (phenylthio)acetic acid, ethanethioamide, and other thioacetanilide derivatives. rsc.orgnih.govchemicalbook.comchemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the two methylene (B1212753) protons. The phenyl protons would likely appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The two methylene groups, being in different chemical environments (-S-CH₂- and -CH₂-C(S)NH₂), would present as two separate signals, likely triplets if they couple with each other, with chemical shifts anticipated around δ 3.6-4.0 ppm for the CH₂ group adjacent to the sulfur atom and δ 2.5-3.0 ppm for the CH₂ group adjacent to the thioamide. The protons of the primary thioamide (-NH₂) would typically appear as a broad singlet.
In the ¹³C NMR spectrum, the most downfield signal would correspond to the thioamide carbon (C=S), which is expected to resonate at approximately δ 195-210 ppm. rsc.org The carbons of the phenyl ring would produce a set of signals between δ 125-135 ppm. The two methylene carbons would be found further upfield, with the carbon attached to the sulfur atom appearing around δ 35-45 ppm and the carbon adjacent to the thioamide group at a similar or slightly more downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(S)NH₂ | - | 195 - 210 |
| Aromatic C-H | 7.2 - 7.5 (m) | 125 - 135 |
| -S-CH₂- | 3.6 - 4.0 (t) | 35 - 45 |
| -CH₂-C(S)NH₂ | 2.5 - 3.0 (t) | 30 - 40 |
| -NH₂ | Broad singlet | - |
Note: Predicted values are based on data from analogous compounds. Multiplicity: m = multiplet, t = triplet.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between coupled protons. For this compound, a key cross-peak would be expected between the two methylene proton signals, confirming their adjacent positions in the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the ¹³C signals for the two methylene groups by correlating them to their respective, already-assigned proton signals.
NMR spectroscopy is a powerful tool in fragment-based drug discovery (FBDD) for identifying small molecules ("fragments") that bind weakly to a biological target. Techniques such as Saturation Transfer Difference (STD) NMR and protein-observed NMR experiments (like ¹⁵N-HSQC) are used to screen libraries of fragments.
A compound like this compound could serve as a fragment in such a screening campaign. If it were to bind to a target protein, changes in its NMR signals or the signals of the protein would be observed. For example, in STD-NMR, saturation of the protein's resonances is transferred to bound ligands, resulting in a decrease in the intensity of the fragment's signals, thus identifying it as a "hit." Subsequent NMR titration experiments can then be used to validate the hit, determine the binding affinity (dissociation constant, Kd), and map the binding site on the protein surface.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amide group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. ucla.edu Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹. libretexts.org
The C=S stretching vibration of the thioamide group is one of its most characteristic features. However, unlike the C=O stretch in amides which gives a strong, sharp band, the C=S stretch is often weaker and can be coupled with other vibrations, appearing in the 600-800 cm⁻¹ region. actachemscand.org Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1400-1600 cm⁻¹ range. libretexts.org The C-N stretching and N-H bending vibrations of the thioamide group also contribute to the fingerprint region of the spectrum.
Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Thioamide | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1600 | Medium-Weak |
| C-S Stretch | Thioether | 600 - 700 | Medium-Weak |
| C=S Stretch | Thioamide | 600 - 800 | Medium |
Note: Predicted values are based on general IR correlation tables and data from analogous compounds. actachemscand.orgvscht.czlibretexts.org
Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds. For this compound, the C-S and S-S (if any impurities are present) bonds are expected to be strong Raman scatterers. onetunnel.org The aromatic ring vibrations would also be clearly visible in the Raman spectrum. chemicalbook.com The C=S bond of the thioamide group also gives a characteristic Raman signal.
Confocal Raman microscopy, an advanced application of the technique, allows for the generation of high-resolution 2D and 3D chemical maps of a sample. nih.govnih.gov This could be used to study the distribution of this compound within a mixture or a biological sample, such as a cell or tissue, without the need for labeling. researchgate.netresearchgate.net By mapping the intensity of a characteristic Raman band of the compound, its spatial localization can be visualized, providing valuable information in materials science and biomedical research. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and offers insights into its structure through the analysis of fragmentation patterns that occur upon ionization. youtube.com
In a typical electron impact (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M+•). The m/z value of this molecular ion corresponds to the molecular weight of the compound. Subsequent fragmentation of this ion results in a unique pattern of smaller fragment ions. The analysis of these fragments helps in confirming the molecular structure. youtube.com
For this compound (C8H9NS2), the primary fragmentation pathways would likely involve the cleavage of the C-S and C-C bonds. The stability of the resulting fragments, such as the phenylthio cation or fragments arising from rearrangements, dictates the relative intensities of the peaks observed in the mass spectrum. libretexts.orgnih.gov Investigation into the fragmentation of similar amide structures has shown that dissociation of the amide or C-S bond can be induced, sometimes involving the generation of an ion-neutral complex. nih.gov
Table 1: Potential Mass Spectrometry Fragments of this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Potential Origin |
|---|---|---|
| [C8H9NS2]+• | 183.02 | Molecular Ion (M+•) |
| [C6H5S]+ | 109.01 | Phenylthio group |
| [CH2CSNH2]+ | 74.99 | Thioacetamide (B46855) fragment |
Electronic Spectroscopy: UV-Vis Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. eopcw.com
The structure of this compound contains two primary chromophores: the phenyl ring and the ethanethioamide group (-CH2C(=S)NH2).
Phenyl Ring : Aromatic systems like benzene (B151609) typically exhibit strong absorption bands at shorter wavelengths (around 180-200 nm) and a series of weaker bands at longer wavelengths (around 254 nm). libretexts.org
Thioamide Group : The C=S double bond within the thioamide group also acts as a chromophore.
Table 2: Chromophores in this compound and Their Expected Absorption Regions
| Chromophore | Type of Electronic Transition | Expected λmax Region |
|---|---|---|
| Phenyl Ring (C6H5) | π → π* | ~200-210 nm and ~250-270 nm |
X-ray Crystallography for Solid-State Structural Elucidation
Determination of Molecular Conformations and Geometries
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated. nih.gov From this map, the precise coordinates of each atom can be determined, revealing key geometric parameters.
Research on structurally related molecules, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, has shown that the molecule can adopt specific stable conformations in the solid state. nih.gov For this compound, the analysis would focus on:
The planarity of the phenyl ring and the thioamide group.
The precise bond lengths and angles, particularly those involving the sulfur atoms, which can be compared with theoretical models.
Table 3: Key Geometric Parameters Determined by X-ray Crystallography
| Parameter | Description | Expected Value Range |
|---|---|---|
| C-S Bond Length | Phenyl-Sulfur and Ethyl-Sulfur bonds | ~1.75 - 1.85 Å |
| C=S Bond Length | Thioamide double bond | ~1.68 Å |
| C-N Bond Length | Thioamide C-N bond | ~1.33 Å |
| C-S-C Bond Angle | Angle around the sulfide (B99878) sulfur atom | ~100 - 105° |
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules pack together in the crystal. This packing is governed by a network of intermolecular forces. For this compound, potential interactions include:
Hydrogen Bonding : The N-H bonds of the thioamide group can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl (C=S) can act as an acceptor, potentially forming N-H···S hydrogen bonds that link molecules together.
π-π Stacking : The aromatic phenyl rings can stack on top of each other, an interaction that helps to stabilize the crystal structure.
The study of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a common computational tool used alongside crystallographic data to visualize and quantify these intermolecular contacts. nih.govnih.govresearchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. davidson.edu The results are used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.org This experimental data is then compared against the theoretical composition calculated from the proposed molecular formula to verify its accuracy. themasterchemistry.comma.edu
For this compound, with the molecular formula C8H9NS2, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and sulfur. An experimental analysis yielding percentages that closely match these theoretical values would serve as strong evidence to confirm the compound's identity and purity.
Table 4: Theoretical Elemental Composition of this compound (C8H9NS2)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 52.42% |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.96% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.65% |
| Sulfur | S | 32.07 | 2 | 64.14 | 34.98% |
| Total | | | | 183.32 | 100.00% |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
Theoretical and Computational Studies of 2 Phenylthio Ethanethioamide and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties and reactivity of chemical compounds. These methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and conformational landscape of molecules like 2-(Phenylthio)ethanethioamide and its derivatives.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For molecules such as this compound and its analogs, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine various electronic properties. nih.govresearchgate.net These calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.govmdpi.com
Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. These computational approaches have been successfully applied to study the electronic properties of related acetamide (B32628) and thioacetamide (B46855) derivatives. nih.govmdpi.com The molecular electrostatic potential surface can also be calculated to predict sites for electrophilic and nucleophilic attack. researchgate.net
A fundamental application of quantum chemical calculations is the determination of the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in a molecule. nih.gov For this compound, DFT methods can be used to calculate the equilibrium geometry, providing precise values for bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters can be compared with experimental data where available, or serve as reliable predictions for unknown structures. researchgate.net
The table below presents typical calculated bond lengths and angles for the core structure of this compound, based on DFT calculations performed on analogous molecules. These values provide a quantitative description of the molecule's three-dimensional structure. researchgate.netresearchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=S | 1.68 |
| C-N | 1.36 | |
| C-C (thioamide) | 1.52 | |
| C-S (thioether) | 1.78 | |
| S-C (phenyl) | 1.77 | |
| C-H (aliphatic) | 1.09 | |
| N-H | 1.01 | |
| Bond Angle (°) | S=C-N | 125.0 |
| S=C-C | 120.0 | |
| N-C-C | 115.0 | |
| C-S-C | 104.0 | |
| H-N-H | 119.0 |
Note: The values in this table are representative and are based on DFT calculations of similar functional groups.
The flexibility of the single bonds in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. mdpi.com Theoretical studies on analogous N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have revealed the presence of two stable conformation pairs in the gas phase: a gauche (anti; syn) form and a cis (anti; syn) form, with the gauche conformer being the most stable. nih.gov
The relative stability of these conformers can be influenced by the surrounding environment. For instance, calculations using the Polarisable Continuum Model (PCM) have shown that the population of the cis conformer increases with the polarity of the solvent. nih.gov Natural Bond Orbital (NBO) analysis can further provide insights into the electronic interactions that stabilize certain conformations. For example, in the gas phase, the gauche conformation of related acetamides is stabilized by specific orbital interactions that are absent in the cis conformer. nih.gov Understanding the conformational preferences and isomerization pathways is essential as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are indispensable in modern drug discovery and materials science. These methods allow for the investigation of molecular interactions and the prediction of binding affinities between small molecules and biological macromolecules.
To understand the mechanism of action of a bioactive compound like this compound, it is often necessary to study its interaction with a specific protein target. When the experimental three-dimensional structure of the target protein is not available, homology modeling can be employed to build a reliable 3D model. scilit.commdpi.com This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.
The process of homology modeling involves several steps:
Template Selection: Identifying one or more experimentally determined protein structures (templates) that have a significant sequence similarity to the target protein sequence. nih.gov
Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template(s).
Model Building: Constructing the 3D model of the target protein based on the alignment with the template structure. mdpi.comnih.gov
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various stereochemical checks, such as Ramachandran plots. mdpi.com
The resulting homology model of the target protein can then be used in subsequent molecular docking and molecular dynamics simulations to study the binding of this compound. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein, to form a stable complex. researchgate.netmdpi.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.net For this compound, docking simulations can identify its potential binding site on a target protein and estimate its binding affinity. nih.govdovepress.com
The docking process typically involves:
Preparation of Receptor and Ligand: Preparing the 3D structures of the protein and the ligand, which includes adding hydrogen atoms and assigning partial charges. mdpi.com
Docking Algorithm: Using a search algorithm to explore the conformational space of the ligand within the binding site of the receptor.
Scoring Function: Evaluating the binding affinity of each generated pose using a scoring function that estimates the free energy of binding.
The results of a molecular docking study are often presented as a table of binding energies and a list of interacting amino acid residues. The table below provides an illustrative example of the type of data that can be obtained from a docking simulation of this compound with a hypothetical protein target.
| Parameter | Value/Residues |
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues | Tyr84, Phe210, Leu345, Ser348, Val402 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |
Note: This table is a hypothetical representation of molecular docking results.
Following the docking simulation, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.comnih.gov
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific published literature focusing on the theoretical and computational studies of the compound “this compound” corresponding to the detailed outline provided.
While the methodologies outlined—such as the prediction of binding affinities, analysis of protein-ligand interactions, dynamics simulations, prediction of spectroscopic properties, and elucidation of reaction mechanisms through computational chemistry—are standard techniques in modern chemical research, specific studies applying these methods to this compound could not be located in the public domain.
Research is available on analogous compounds containing the phenylthio moiety, which undergo similar types of computational analysis. However, in strict adherence to the user's request to focus solely on “this compound” and not introduce information outside the explicit scope, the generation of an article with detailed, scientifically accurate findings and data tables for this specific compound is not possible at this time.
Therefore, the requested article cannot be generated without resorting to speculation or including data from other compounds, which would violate the core instructions of the prompt.
Design, Synthesis, and Research Applications of 2 Phenylthio Ethanethioamide Derivatives and Analogs
Design and Synthesis of Substituted Ethanethioamide Derivatives
The core structure of 2-(phenylthio)ethanethioamide serves as a versatile scaffold for the synthesis of a wide array of derivatives through substitution at the thioamide nitrogen or the adjacent α-carbon. These modifications are crucial for tuning the molecule's chemical properties and biological activities.
N-Substituted Variants (e.g., N-(1-Naphthyl)-2-(phenylthio)ethanethioamide)
The synthesis of N-substituted thioamides is a fundamental transformation in organic chemistry, often aimed at introducing larger, sterically demanding, or functionally diverse groups onto the thioamide nitrogen. A common strategy involves the reaction of a primary or secondary amine with a suitable thioacylating agent.
One relevant synthetic approach for generating N-aryl thioamides, such as the naphthyl variant, involves the decomposition of 1,2,3-thiadiazoles in the presence of an amine. For instance, the synthesis of N,N-disubstituted 2-(2-naphthyl)thioacetamides has been achieved starting from 4-(2-naphthyl)-1,2,3-thiadiazole. nih.gov In this method, the thiadiazole is treated with a base like potassium hydroxide, leading to its decomposition with the release of nitrogen gas and the formation of a potassium ethynylthiolate intermediate. nih.gov This reactive intermediate can then be trapped by an excess of a secondary amine to yield the desired N,N-disubstituted thioamide. nih.gov A similar pathway could be envisioned for the synthesis of N-(1-Naphthyl)-2-(phenylthio)ethanethioamide, where a corresponding phenylthio-substituted thiadiazole precursor would react with 1-naphthylamine.
Another general and widely used method is the direct thionation of the corresponding amide, N-(1-Naphthyl)-2-(phenylthio)acetamide, using reagents like Lawesson's reagent or phosphorus pentasulfide. This approach involves the direct conversion of the amide's carbonyl group into a thiocarbonyl group.
The table below summarizes key reactants and products in a representative synthesis of an N-aryl thioamide.
| Reactant 1 | Reactant 2 | Product | Synthesis Method |
| 4-(2-Naphthyl)-1,2,3-thiadiazole | Secondary Amine (e.g., Morpholine) | N-substituted 2-(2-naphthyl)thioacetamide | Thiadiazole decomposition and amine trapping nih.gov |
| N-Aryl-2-(phenylthio)acetamide | Lawesson's Reagent | N-Aryl-2-(phenylthio)ethanethioamide | Thionation of amide |
Alpha-Substituted Variants
Functionalization at the α-carbon (the carbon adjacent to the thioamide group) introduces substituents that can significantly influence the molecule's conformation and reactivity. The primary strategy for achieving α-substitution is through the generation of a thioenolate intermediate followed by reaction with an electrophile.
The α-hydrogens of a thioamide are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic thioenolate. libretexts.orgyoutube.com This enolate can then react with various electrophiles in an SN2-type reaction to introduce an alkyl or aryl group at the α-position. libretexts.orgyoutube.com
A more advanced method for α-arylation involves palladium-catalyzed C-H functionalization. In this approach, the thioamide first acts as a directing group, facilitating the activation of the adjacent C-H bond by a palladium catalyst. The activated species then couples with an aryl boronic acid to form a new carbon-carbon bond at the α-position. This catalytic method offers high efficiency and the potential for enantioselective functionalization through the use of chiral ligands. nih.gov
Key steps in the α-substitution process are outlined below.
| Step | Description | Reagents |
| 1. Enolate Formation | Deprotonation at the α-carbon to form a nucleophilic thioenolate. libretexts.org | Strong base (e.g., LDA) |
| 2. Alkylation/Arylation | Nucleophilic attack of the thioenolate on an electrophile. libretexts.orgyoutube.com | Alkyl halide, Aryl boronic acid (with Pd catalyst) nih.gov |
Formation of Annulated and Fused Heterocyclic Systems Incorporating Thioamide Moieties
The thioamide functional group is a powerful building block for the synthesis of various sulfur and nitrogen-containing heterocyclic systems. Its inherent reactivity allows for intramolecular or intermolecular cyclization reactions to form stable ring structures.
Pyridazine-Thioamide Hybrids
Pyridazine (B1198779) rings can be synthesized through the condensation of a 1,4-dicarbonyl compound with hydrazine. A plausible route to pyridazine-thioamide hybrids involves leveraging the thioamide moiety as a precursor or a reactive handle. One synthetic strategy involves the construction of a pyridazinone ring that is subsequently functionalized with a side chain terminating in a thioamide group. This has been demonstrated where substituted 3(2H)-pyridazinones are first alkylated with an ω-haloalkyl cyanide. The nitrile group of this new side chain is then converted into a thioamide by treatment with hydrogen sulfide (B99878), often in the presence of an amine. nih.gov This modular approach allows for the synthesis of various pyridazine derivatives bearing a thioamide functional group. nih.gov
Alternatively, a thioamide can participate in a cyclization reaction to form a fused pyridazine system. For example, the reaction of thioacetamide (B46855) with two equivalents of an N-arylmaleimide can lead to the formation of a pyrrolo[3,4-c]pyridine core, a fused system containing a pyridinedione ring. youtube.com While not a simple pyridazine, this demonstrates the ability of the thioamide to act as a precursor in the formation of six-membered nitrogen-containing heterocyclic rings through complex condensation and cyclization pathways.
Thiazolidine (B150603) Architectures
The thioamide group is a key precursor for the synthesis of thiazolidine rings, which are five-membered rings containing both sulfur and nitrogen. A common and direct method is the Hantzsch thiazole (B1198619) synthesis, which can be adapted for thiazolidines. This typically involves the cyclocondensation of a thioamide with an α-halo ketone or α-halo acid. The thioamide's sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen, while the nitrogen atom subsequently attacks the carbonyl carbon, leading to cyclization and dehydration to form the thiazole ring or, under reducing conditions, a thiazolidine ring.
More specifically, thiazolidinones can be synthesized via the reaction of a thioamide (or thiourea) with an α-haloacetic acid, followed by cyclization. acs.org This reaction builds the heterocyclic core by forming new carbon-sulfur and carbon-nitrogen bonds. The thioamide provides the S-C-N unit essential for the thiazolidine ring structure.
| Reactant 1 | Reactant 2 | Resulting Heterocycle |
| Thioamide | α-Halo Ketone | Thiazole/Thiazolidine |
| Thioamide | α-Haloacetic Acid | Thiazolidinone acs.org |
Benzo[b]thiophene Derivatives from Thioamides
Benzo[b]thiophenes, which consist of a thiophene (B33073) ring fused to a benzene (B151609) ring, are important structures in medicinal chemistry. The thioamide moiety can be a crucial component in the construction of the thiophene portion of this fused system. The Gewald reaction is a well-established multicomponent reaction for synthesizing 2-aminothiophenes, and its principles can be extended to benzo[b]thiophene synthesis.
In a Gewald-type synthesis, the key components are a ketone (or aldehyde), a compound with an activated methylene (B1212753) group (like malononitrile), and elemental sulfur. The reaction is thought to proceed through the in-situ formation of a thioamide or a related sulfur-containing intermediate, which then undergoes intramolecular cyclization and aromatization to form the thiophene ring. When the starting ketone is cyclic (e.g., cyclohexanone), the resulting thiophene is fused to the cycloalkane ring, forming a tetrahydrobenzo[b]thiophene. Subsequent dehydrogenation can lead to the aromatic benzo[b]thiophene system. The thioamide, whether added directly or formed in situ, provides the necessary sulfur atom and participates in the cyclization that defines the thiophene ring.
Dithiole-Ylidene Ethanethioamides
There is a lack of specific studies detailing the synthesis and characterization of dithiole-ylidene ethanethioamides derived directly from this compound. General synthetic routes to dithiole derivatives are known, but their application to this specific precursor has not been detailed in available research.
This compound as a Ligand in Coordination Chemistry
While thioamides, in general, are recognized for their ability to act as ligands in coordination chemistry, specific research on this compound in this capacity is not readily found. Consequently, detailed information on the following sub-topics is unavailable:
Design Principles for Thioamide-Based Ligands
General principles for designing thioamide-based ligands often consider the electronic and steric properties of the substituents on the thioamide nitrogen and the carbon of the C=S group. The presence of both a soft sulfur donor and a harder nitrogen donor allows for versatile coordination behavior. However, specific design principles tailored to or exemplified by this compound are not described in the literature.
Synthesis and Characterization of Metal Complexes
There are no specific reports on the synthesis and characterization of metal complexes involving this compound as a ligand. Such studies would typically involve reacting the thioamide with a metal salt and characterizing the resulting complex using techniques like X-ray crystallography, IR spectroscopy, and elemental analysis. This information is not available for this specific compound.
Coordination Modes and Geometries
Without synthesized metal complexes of this compound, its preferred coordination modes (e.g., bidentate, tridentate) and the resulting geometries of the metal centers have not been determined.
Electronic and Magnetic Properties of Resulting Metal Complexes
The electronic and magnetic properties of metal complexes are contingent on the nature of the ligand and the metal ion. As no specific metal complexes of this compound have been reported, there is no data on their electronic spectra, magnetic susceptibility, or other related properties.
Applications in Biochemical Research as a Chemical Probe or Building Block
There is no available research detailing the use of this compound as a chemical probe or a building block in biochemical research. While the thioamide functional group is present in some biologically active molecules, the specific contributions and applications of the this compound structure in this context have not been explored in the current body of scientific literature.
Inclusion in Fragment Libraries for Target Identification
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in the drug discovery pipeline. nih.gov This approach utilizes libraries of low-molecular-weight compounds, or "fragments," which are screened for weak but high-quality interactions with a biological target. nih.gov The rationale behind FBDD is that smaller, less complex molecules can explore chemical space more effectively and are more likely to form efficient, high-quality binding interactions with a target protein. nih.govnih.gov
Fragment libraries are curated based on specific physicochemical properties, often adhering to the "Rule of Three," which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP of no more than three. These criteria ensure that the fragments are small, possess favorable solubility, and have a good starting point for optimization into more potent drug candidates. Libraries can be general, aiming for broad chemical diversity, or more specialized, such as those containing covalent fragments designed to form a covalent bond with the target protein. lifechemicals.com
Below is an interactive data table showcasing the typical physicochemical properties considered for compounds in a fragment library, for which a molecule like this compound or its simple derivatives would be evaluated.
| Property | Typical Value for Fragments | Description |
| Molecular Weight (MW) | < 300 Da | Ensures the molecule is small and simple. |
| cLogP | ≤ 3 | A measure of lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | The number of N-H and O-H bonds. |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | The number of N and O atoms. |
| Rotatable Bonds | ≤ 3 | A measure of molecular flexibility. |
| Total Polar Surface Area (TPSA) | < 60 Ų | Relates to hydrogen bonding potential and cell permeability. |
This table represents generally accepted guidelines for fragment library design.
Utilization in in vitro Enzymatic Studies (Mechanism Elucidation)
In vitro enzymatic studies are fundamental to understanding the mechanism of action of potential drug candidates. These assays allow researchers to determine if a compound inhibits a specific enzyme, the potency of this inhibition (often expressed as an IC50 or Ki value), and the nature of the inhibition (e.g., competitive, non-competitive). nih.gov Derivatives and analogs of this compound, containing the key phenylthio and thioamide moieties, have been investigated as inhibitors of various enzymes.
For instance, studies on related structures have demonstrated significant and selective enzyme inhibition. A series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. Several of these compounds exhibited potent COX-2 inhibition with IC50 values in the nanomolar range and high selectivity over the COX-1 isoform. nih.gov Another relevant example is phenylthiourea, a compound with structural similarities, which has been identified as a competitive inhibitor of phenoloxidase, with a determined inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.gov
Furthermore, the thioamide group itself has been shown to be crucial for the biological activity of certain enzyme inhibitors. In a study of sirtuin 2 (SIRT2) inhibitors, the replacement of a thioamide group with an amide group resulted in the loss of inhibitory activity. nih.gov This highlights the importance of the thioamide moiety in the interaction with the target enzyme. These examples underscore how in vitro enzymatic assays are critical for elucidating the structure-activity relationships and the mechanism of inhibition for this class of compounds.
The following interactive data table summarizes the findings from in vitro enzymatic studies on compounds analogous to this compound.
| Compound/Analog Class | Target Enzyme | Key Findings | Reference |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives | COX-2 | Potent and selective inhibition with IC50 values in the 0.07-0.22 μM range. | nih.gov |
| Phenylthiourea | Phenoloxidase | Competitive inhibitor with a Ki of 0.21 ± 0.09 µM. | nih.gov |
| Thioamide-based SIRT2 inhibitors | SIRT2 | The thioamide group was found to be essential for inhibitory activity. | nih.gov |
Role in in silico Drug Repurposing Efforts
In silico drug repurposing, also known as drug repositioning, is a computational strategy that aims to identify new uses for existing drugs. nih.gov This approach leverages the vast amount of available biological and chemical data to predict new drug-target interactions, thereby reducing the time and cost associated with traditional drug development. nih.gov Key computational methods used in drug repurposing include molecular docking, virtual screening, and ligand-based similarity searches. nih.govbiointerfaceresearch.com
Organosulfur compounds, including those with phenylthio and thioamide scaffolds, are attractive candidates for in silico repurposing due to their established presence in various approved drugs and bioactive molecules. Computational studies can be employed to screen libraries of such compounds against a panel of biological targets to identify potential new therapeutic applications. For example, a drug repurposing approach was used for 9H-thioxanthene-based drugs to explore their anticancer potential by targeting VEGFR-2 and COX-2 through molecular docking studies. biointerfaceresearch.com
While specific in silico drug repurposing studies focused solely on this compound are not prominent in the literature, the principles of this approach are readily applicable. A computational workflow would typically involve:
Target Selection: Identifying potential protein targets based on disease pathology.
Compound Library Preparation: Creating a 3D model of this compound and its analogs.
Molecular Docking: Simulating the binding of the compounds to the active sites of the selected targets.
Scoring and Ranking: Evaluating the predicted binding affinities to prioritize candidates for further experimental validation.
This process allows for the rapid and cost-effective screening of a compound against numerous targets, potentially uncovering novel therapeutic opportunities that were not previously considered.
The following interactive data table outlines a typical workflow for an in silico drug repurposing study that could be applied to this compound and its analogs.
| Step | Description | Key Tools/Techniques |
| 1. Target Identification | Selection of disease-relevant protein targets from databases such as the Protein Data Bank (PDB). | Bioinformatics databases, literature review. |
| 2. Ligand Preparation | Generation of 3D conformers of the compounds and assignment of appropriate chemical properties. | Cheminformatics software (e.g., MarvinSketch, OpenBabel). |
| 3. Molecular Docking | Prediction of the preferred orientation and binding affinity of the ligand when bound to the target protein. | Docking software (e.g., AutoDock, Glide, GOLD). |
| 4. Post-Docking Analysis | Analysis of binding poses, interactions with key amino acid residues, and calculation of binding free energies. | Molecular visualization software (e.g., PyMOL, VMD). |
| 5. Hit Prioritization | Ranking of compounds based on docking scores and other predicted properties for subsequent experimental testing. | Scoring functions, ADMET prediction tools. |
Advanced Methodologies and Future Research Directions
Development of Novel and Sustainable Synthetic Routes for Thioamides
The synthesis of thioamides, including 2-(phenylthio)ethanethioamide, is undergoing a significant transformation towards more sustainable and efficient methods. Traditional thionation reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are effective but often generate toxic phosphorus-containing waste and require tedious purification procedures. Modern research is focused on overcoming these limitations by developing cleaner and more practical synthetic protocols.
A promising strategy involves the use of elemental sulfur as a benign and atom-economical sulfur source. For instance, a novel decarboxylative route has been reported for the synthesis of 2-phenylethanethioamides from aryl acetic acids, amines, and elemental sulfur in the absence of any catalyst or solvent. This method is notable for its clean reaction conditions and broad functional group tolerance. Other sustainable approaches include catalyst-free and solvent-free Willgerodt–Kindler reactions and protocols that utilize water as the reaction medium, significantly reducing the environmental impact.
Future research will likely focus on expanding the scope of these green methodologies. Photocatalysis, for example, has been shown to convert various amines to thioamides using visible light and a potassium poly(heptazine imide) (K-PHI) photocatalyst, offering a milder alternative to traditional thermal methods. The development of methods that allow for the direct and site-selective thioamidation of complex molecules remains a key objective, providing more efficient pathways to novel this compound derivatives.
Table 1: Comparison of Traditional and Modern Thioamide Synthesis Methods
| Feature | Traditional Methods (e.g., Lawesson's Reagent) | Modern Sustainable Methods (e.g., Elemental Sulfur) |
|---|---|---|
| Sulfur Source | Phosphorus-based reagents (P₄S₁₀, Lawesson's) | Elemental Sulfur (S₈), Inorganic Sulfides |
| Byproducts | Toxic phosphorus-containing waste | Minimal, often benign |
| Reaction Conditions | Often harsh, requiring high temperatures | Milder, including catalyst-free, solvent-free, and photocatalytic options |
| Environmental Impact | High | Low |
| Atom Economy | Moderate | High |
High-Throughput Synthesis and Screening of Libraries of this compound Derivatives
The structural scaffold of this compound offers significant potential for the creation of diverse chemical libraries. High-throughput synthesis and screening (HTS) methodologies, which have been successfully applied to other molecular classes like cyclic peptides, provide a powerful framework for exploring the chemical space around this thioamide. By systematically varying the substituents on the phenyl ring and the thioamide nitrogen, combinatorial libraries of this compound derivatives can be generated.
The development of robust and automatable synthetic protocols is crucial for this endeavor. Simple, mild, and broadly accommodating synthetic processes, such as those using potassium acyltrifluoroborates with amines and elemental sulfur in aqueous solutions, are ideal for creating diverse amide and thioamide drug libraries. Once synthesized, these libraries can be screened for a wide range of properties and activities. For example, on-bead screening methods allow for the rapid evaluation of an entire library against a specific macromolecular target. This approach can accelerate the discovery of derivatives with unique binding affinities or catalytic properties relevant to chemical biology.
Future efforts will likely involve the integration of microfluidics and robotic platforms to further streamline the synthesis and screening processes. This will enable the generation and evaluation of even larger and more complex libraries of this compound derivatives, maximizing the potential for discovering compounds with novel functions.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties
Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in chemical research, capable of predicting reaction outcomes and molecular properties with increasing accuracy. For a molecule like this compound, these computational approaches can overcome the challenges of conventional predictive methods, which often struggle with the complex interplay of steric and electronic effects.
AI models can be trained on large datasets of known chemical reactions to infer patterns of reactivity and predict the most likely products of a given transformation. This is particularly useful for designing synthetic routes to novel this compound derivatives, optimizing reaction conditions, and predicting potential side reactions. For instance, ML algorithms can analyze factors like the arrangement of atoms (sterics) and the distribution of electrons (orbitals) to predict the selectivity of a reaction, guiding chemists toward the most efficient synthetic strategies.
Furthermore, ML can be used to develop quantitative structure-property relationship (QSPR) models for thioamides. By training a neural network on the electronic and structural properties of a range of organic molecules, a regression model can be developed to predict their general chemical reactivity and stability. This predictive power can be harnessed to forecast the physicochemical properties of new this compound derivatives, such as their solubility, stability, and affinity for biological targets, thereby accelerating the design and discovery process. Researchers at the University of Cambridge have developed a platform called the "chemical reactome" that combines automated experiments with AI to better understand and predict chemical reactions.
Exploration of Mechanistic Pathways for Complex Transformations
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and developing new synthetic methods. For thioamides, including this compound, elucidating the intricate pathways of complex reactions is a key area of ongoing research.
Mechanistic investigations often involve a combination of experimental and computational techniques. The isolation and characterization of reaction intermediates, for example, can provide direct evidence for a proposed pathway. In the context of thioamide chemistry, mechanistic studies have shed light on transformations such as silver-catalyzed conversions to other carbonyl derivatives and the formation of heterocyclic rings like thiazoles.
Computational chemistry plays a vital role in complementing experimental findings. Density Functional Theory (DFT) calculations, for instance, can be used to model reaction energy profiles, identify transition states, and provide insights into the electronic effects that govern reactivity. Such studies have been employed to understand the silver-promoted coupling of thioamides with carboxylic acids, a reaction that proceeds through isoimide (B1223178) and imide intermediates. Future research on this compound will leverage these synergistic approaches to unravel the mechanisms of its unique transformations, enabling the rational design of new reactions and catalysts.
Multidisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry
The advancement of thioamide chemistry is increasingly reliant on a multidisciplinary approach that integrates organic synthesis, inorganic chemistry, and computational modeling. This convergence of expertise is essential for tackling the complex challenges associated with the synthesis and functionalization of molecules like this compound.
Organic Chemistry provides the foundational knowledge for designing and executing the synthesis of thioamide derivatives and for developing novel synthetic methodologies.
Inorganic Chemistry contributes through the development of metal-based catalysts that can promote unique and efficient transformations. For example, copper-catalyzed methods have been developed for the synthesis of thioamide-containing peptides with high enantioselectivity, preserving the chirality of the starting materials. Silver(I) has also been shown to promote various reactions of thioamides, including macrocyclization and coupling with carboxylates.
Computational Chemistry , as discussed previously, offers powerful predictive and analytical tools. It aids in understanding reaction mechanisms, predicting molecular properties, and guiding the design of new experiments, thereby reducing the trial-and-error inherent in traditional chemical research.
The synergy between these fields is evident in the study of biosynthetic pathways of naturally occurring thioamides, which often involve complex metalloenzymes and radical mechanisms. By combining synthetic, catalytic, and computational approaches, researchers can gain a holistic understanding of the factors that govern the reactivity of this compound, leading to the development of more sophisticated synthetic strategies and novel applications.
Potential for this compound Derivatives in Emerging Fields of Chemical Biology (excluding clinical applications)
The unique properties of the thioamide group make it a valuable tool in chemical biology. Derivatives of this compound hold significant potential as probes and modulators of biological systems, distinct from direct therapeutic applications.
The thioamide bond can serve as a spectroscopic probe due to its distinct absorption profile compared to an amide bond. The C=S bond has a UV absorption maximum around 265 nm, and its ¹³C NMR chemical shift is found significantly downfield (200–210 ppm) compared to the corresponding amide resonance. These properties allow researchers to monitor conformational changes in peptides and proteins or to study protein folding dynamics.
As a bioisostere of the amide bond, a thioamide substitution can significantly enhance the proteolytic stability of peptides. This increased resistance to enzymatic degradation makes thioamide-containing peptides, potentially including derivatives of this compound, useful tools for studying biological processes that involve peptides with short half-lives. For example, replacing a key amide bond with a thioamide in a bioactive peptide can prolong its activity, facilitating in vitro and cell-based assays to probe its biological function.
Furthermore, the altered hydrogen-bonding properties and increased reactivity of thioamides can be exploited to design novel chemical probes. The higher affinity of the thiocarbonyl group for certain soft metals can be used for selective labeling or for designing probes that respond to specific metal ions in a biological environment. The exploration of these and other applications in chemical biology represents a vibrant and promising future for derivatives of this compound.
Q & A
Q. Key Validation :
- Spectroscopy : Confirm structure via -NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and -NMR (δ 200–205 ppm for C=S) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 55.3%, H: 4.1%, S: 24.7%) .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to moisture or oxidizing agents .
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous organic waste .
Advanced: How can structural discrepancies in enzyme inhibition data be resolved for this compound?
Answer:
Contradictions in inhibition potency (e.g., IC variability across studies) may arise from:
- Assay Conditions : Differences in pH (optimal range: 7.4–7.8), ionic strength, or co-solvents (e.g., DMSO ≤1% v/v) .
- Enzyme Isoforms : Test selectivity against related isoforms (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .
- Data Normalization : Include positive controls (e.g., ketoconazole for CYP3A4) to standardize activity measurements .
Q. Example Resolution :
| Condition | IC (μM) | Source |
|---|---|---|
| pH 7.4, 25 mM Tris | 12.3 ± 1.2 | |
| pH 7.0, 50 mM HEPES | 18.7 ± 2.1 | Contradictory Study |
Adjust buffer conditions to align with physiological relevance and repeat assays .
Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilic sites (e.g., sulfur atoms in C=S and S-Ph groups) .
- Molecular Docking : Simulate binding to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Focus on hydrogen bonding (e.g., NH→Glu106) and π-stacking (Ph ring→Phe131) .
- ADMET Prediction : Use SwissADME to estimate logP (2.8 ± 0.3) and solubility (-3.2 logS), guiding solvent selection for bioassays .
Advanced: How do modifications to the phenylthio moiety influence biological activity?
Answer:
Q. Structure-Activity Table :
| Substituent | IC (μM) | logP |
|---|---|---|
| -H (Parent Compound) | 15.6 | 2.8 |
| -CF (para) | 8.3 | 3.5 |
| -OCH (meta) | 24.9 | 2.1 |
Basic: Which solvents are optimal for recrystallizing this compound?
Answer:
- Ethanol/Water Mixtures : Achieve >90% recovery with slow cooling (1°C/min) .
- Dichloromethane/Hexane : Use for heat-sensitive samples (yield: 75–80%) .
- Avoid Protic Solvents : Methanol may induce decomposition via hydrolysis .
Advanced: What strategies mitigate conflicting data in thioamide-mediated metal coordination studies?
Answer:
- Spectroscopic Validation : Use UV-Vis (λ 320 nm for S→M charge transfer) and EPR to confirm metal-thioamide complexes .
- Competitive Binding Assays : Compare affinity vs. EDTA or glutathione in buffer solutions .
- Control for Redox Activity : Include antioxidants (e.g., ascorbate) to prevent sulfur oxidation during experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
